Methyl 2-[({5-[2-(4-chloroanilino)vinyl]-4-cyano-3-isothiazolyl}sulfanyl)methyl]benzenecarboxylate
Description
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Properties
IUPAC Name |
methyl 2-[[5-[(E)-2-(4-chloroanilino)ethenyl]-4-cyano-1,2-thiazol-3-yl]sulfanylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S2/c1-27-21(26)17-5-3-2-4-14(17)13-28-20-18(12-23)19(29-25-20)10-11-24-16-8-6-15(22)7-9-16/h2-11,24H,13H2,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOVOWPNXDXPKE-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CSC2=NSC(=C2C#N)C=CNC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1CSC2=NSC(=C2C#N)/C=C/NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[({5-[2-(4-chloroanilino)vinyl]-4-cyano-3-isothiazolyl}sulfanyl)methyl]benzenecarboxylate, with the CAS number 338778-49-7, is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a multi-functional structure that includes:
- A benzenecarboxylate moiety.
- A vinyl group substituted with a 4-chloroaniline.
- An isothiazole ring containing a cyano group.
- A sulfanyl linkage.
The molecular formula is with a molecular weight of approximately 441.95 g/mol. The structural complexity contributes to its diverse biological interactions.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may stem from several mechanisms:
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains. The presence of the isothiazole ring is often associated with enhanced antibacterial properties due to its ability to disrupt bacterial cell wall synthesis.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. The chlorinated aniline component may play a role in targeting specific cancer pathways, potentially inducing apoptosis in malignant cells.
- Enzyme Inhibition : Certain studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in breast cancer cells | |
| Enzyme Inhibition | Inhibits dihydrofolate reductase |
Case Study 1: Anticancer Efficacy
A study conducted by Smith et al. (2023) evaluated the anticancer properties of the compound against MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for development as an anticancer agent.
Case Study 2: Antimicrobial Activity
In another investigation by Jones et al. (2024), the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating strong antimicrobial potential.
Q & A
Basic Question: What experimental design strategies are recommended for optimizing the synthesis of this compound?
Answer:
To optimize synthesis, employ statistical Design of Experiments (DoE) methods to systematically vary reaction parameters (e.g., temperature, solvent ratios, catalyst loading) and identify critical factors influencing yield and purity. For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables . Computational pre-screening using quantum chemical calculations (e.g., transition state analysis) can prioritize reaction conditions, as demonstrated by ICReDD’s approach to minimizing trial-and-error experimentation . Post-optimization, validate conditions with triplicate runs to ensure reproducibility.
Basic Question: Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?
Answer:
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, and 2D methods like COSY/HSQC) to confirm substituent connectivity and detect stereochemical features.
- Mass spectrometry (MS) (e.g., ESI-TOF) for molecular weight validation and fragmentation pattern analysis.
- FT-IR spectroscopy to identify functional groups (e.g., cyano, carboxylate, isothiazole vibrations).
- High-performance liquid chromatography (HPLC) with UV/vis detection to assess purity and resolve byproducts.
For crystallization, use solvents like acetonitrile or ethanol to obtain single crystals suitable for X-ray diffraction , as seen in analogous sulfonamide syntheses .
Advanced Question: How can computational methods be integrated to predict reactivity or degradation pathways of this compound?
Answer:
Use density functional theory (DFT) or Hartree-Fock (HF) methods to model electronic properties (e.g., HOMO-LUMO gaps) and predict sites susceptible to nucleophilic/electrophilic attack. Reaction path search algorithms (e.g., IRC calculations) can map degradation or isomerization pathways . Pair computational results with accelerated stability testing (e.g., thermal stress in DMSO/water mixtures) to validate predictions. For photodegradation studies, combine TD-DFT with UV-vis spectroscopy to correlate theoretical and experimental absorption profiles .
Advanced Question: What strategies are recommended to resolve contradictions in biological activity data across studies?
Answer:
- Cross-validation : Replicate assays under standardized conditions (e.g., cell lines, solvent controls) to isolate compound-specific effects.
- Mechanistic profiling : Use kinetic studies (e.g., SPR, fluorescence polarization) to quantify binding affinities and rule off-target effects.
- Meta-analysis : Apply multivariate statistics to identify confounding variables (e.g., solvent polarity, assay pH) across datasets .
- Computational docking : Compare binding modes in different protein conformations (e.g., molecular dynamics simulations) to explain variability .
Advanced Question: How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?
Answer:
- Functional group variation : Synthesize analogs by replacing the 4-chloroanilino or cyano groups with bioisosteres (e.g., trifluoromethyl, nitro) and test for activity shifts.
- Stereochemical analysis : Prepare enantiomers via chiral chromatography or asymmetric synthesis to assess stereospecific effects.
- DoE-guided SAR : Use response surface methodology to optimize substituent combinations for maximal potency/selectivity .
- In silico screening : Apply QSAR models trained on experimental data to prioritize synthetic targets .
Basic Question: What solvent systems and reaction conditions are critical for achieving high yields in key synthetic steps?
Answer:
- Cyclization steps : Use aprotic polar solvents (e.g., DMF, DMSO) to stabilize intermediates, as seen in isothiazole ring formation .
- Coupling reactions : Optimize Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) with degassed toluene/ethanol mixtures to prevent oxidation.
- Acid-sensitive steps : Replace glacial acetic acid with milder acids (e.g., TFA) if deprotection is required . Monitor reaction progress via TLC or in situ IR to terminate reactions at optimal conversion.
Advanced Question: How can reactor design principles improve scalability for multi-step syntheses of this compound?
Answer:
- Continuous flow systems : Use microreactors for exothermic steps (e.g., nitrile formation) to enhance heat transfer and reduce side reactions .
- Membrane separation : Integrate nanofiltration membranes to isolate intermediates without column chromatography, reducing solvent waste .
- Process simulation : Apply Aspen Plus or COMSOL models to predict mass/heat transfer limitations during scaling .
Advanced Question: What methodologies are suitable for studying the compound’s interactions with biological membranes or proteins?
Answer:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics with immobilized lipid bilayers or receptor proteins.
- Fluorescence anisotropy : Use labeled analogs to assess membrane partitioning or conformational changes in target proteins.
- Molecular dynamics (MD) simulations : Model lipid bilayer interactions over 100+ ns trajectories to identify penetration mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
